Anhydroicaritin

説明

Origin and Context within Natural Product Chemistry

Anhydroicaritin is a natural product primarily derived from plants belonging to the Epimedium genus, commonly known as "Horny Goat Weed." biosynth.comexamine.com Epimedium species have a long history of use in traditional Chinese medicine (TCM), where they are valued for properties such as tonifying kidney yang, strengthening muscles and bones, and dispelling rheumatism. researchgate.net this compound is considered a bioactive flavonoid and a structure-modified form of icaritin. biosynth.com It can be obtained through chemical synthesis or by extraction and purification from natural sources like Epimedium species. biosynth.com While primarily associated with Epimedium, it has also been reported to be isolated from Boswellia carterii. medchemexpress.com

Chemical Classification and Structural Features

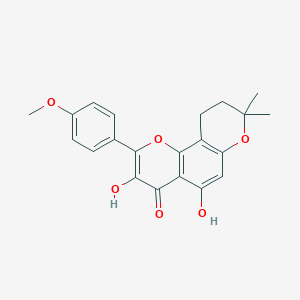

This compound is classified as a flavonoid, specifically a pyranoflavonoid. naturalproducts.net Its molecular formula is C₂₁H₂₀O₆, and its molecular weight is approximately 368.4 g/mol . naturalproducts.netnih.govchembk.com The chemical structure features a core flavonoid backbone, which is a type of phenylpropanoid and polyketide. naturalproducts.net Key structural characteristics include hydroxyl groups and a methoxyphenyl group. It also contains a dihydropyrano ring fused to the chromen-4-one structure. naturalproducts.netnih.gov

Chemical Information for this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₆ | naturalproducts.netnih.govchembk.com |

| Molecular Weight | ~368.4 g/mol | naturalproducts.netnih.govchembk.com |

| Chemical Class | Flavonoid, Pyranoflavonoid | naturalproducts.net |

| IUPAC Name | 3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | naturalproducts.netnih.gov |

| Canonical SMILES | CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C | naturalproducts.netnih.gov |

| InChIKey | PPCHTBBOSVKORE-UHFFFAOYSA-N | naturalproducts.netnih.gov |

Overview of Reported Biological Activities and Research Significance

This compound is characterized by a range of reported biological activities, making it a compound of significant interest in biomedical research and drug development. biosynth.com Research indicates potential roles in various therapeutic contexts, particularly in oncology and bone health. biosynth.com

Studies have investigated its potential in cancer therapy, noting its ability to induce apoptosis in certain cancer cell lines and inhibit cell proliferation and metastasis. biosynth.comnih.govfrontiersin.org For instance, this compound has shown anti-hepatocellular carcinoma (HCC) effects by suppressing tumor proliferation and metastasis, potentially through inhibiting the PI3K/AKT signaling pathway. nih.govaging-us.com It has also been reported to inhibit epithelial-mesenchymal transition (EMT) in breast cancer by enhancing GPX1 expression. frontiersin.orgresearchgate.net Furthermore, this compound has demonstrated the ability to inhibit the proliferation of K562 cells and primary chronic myeloid leukemia (CML) cells. chembk.comglpbio.com

In the context of bone health, this compound shows promise for the treatment of osteoporosis. biosynth.commedchemexpress.com It has been reported to promote osteoblast activity and inhibit bone resorption. biosynth.com Research suggests it can inhibit RANKL-induced osteoclastic differentiation and improve diabetic osteoporosis. nih.gov

Beyond oncology and bone health, this compound exhibits anti-inflammatory and antioxidant properties. biosynth.commedchemexpress.comchemfaces.com It has shown protective effects in models of peritonitis by modulating inflammatory mediators like TNF-α, MMP-3, NO, IL-10, MCP-1, and IL-6. medchemexpress.com Its antioxidant activities have been investigated using assays such as DPPH radical scavenging and inhibition of lipid peroxidation. chemfaces.com

This compound's significance in research stems from its multi-targeted intervention capabilities, interacting with various molecular targets, including enzymes and receptors, and modulating signaling pathways like MAPK, PI3K/Akt, JAK2/STAT3, and SREBPs. biosynth.comchembk.comglpbio.comnih.govchemfaces.com

Reported Biological Activities of this compound

| Biological Activity | Examples/Mechanisms | Source |

| Anticancer | Induces apoptosis, inhibits proliferation and metastasis (e.g., in HCC and breast cancer), inhibits K562 and CML cell proliferation. | biosynth.comchembk.comnih.govfrontiersin.orgaging-us.comglpbio.com |

| Bone Health / Anti-osteoporosis | Promotes osteoblast activity, inhibits bone resorption, inhibits osteoclastic differentiation, improves diabetic osteoporosis. | biosynth.commedchemexpress.comnih.gov |

| Anti-inflammatory | Modulates inflammatory mediators (e.g., TNF-α, MMP-3, NO, IL-10, MCP-1, IL-6), inhibits iNOS expression. | biosynth.commedchemexpress.comchemfaces.com |

| Antioxidant | Scavenges radicals (e.g., DPPH), inhibits lipid peroxidation. | biosynth.comchemfaces.com |

| Metabolic Regulation | Inhibits SREBPs maturation, improves diet-induced obesity and insulin resistance. | nih.govchemfaces.comresearchgate.net |

| Neuroprotection | Protects against beta-amyloid-induced neurotoxicity. | nih.govaging-us.comselleckchem.com |

| Cardiovascular Protection | Potential anti-atherosclerotic effects. | researchgate.netglpbio.com |

Historical Context of Research on Epimedium Flavonoids and this compound’s Role

The genus Epimedium has been utilized in traditional Asian medicine for over 2000 years, particularly in China, Japan, and Korea. researchgate.netcaldic.com Its historical uses include enhancing sexual function, improving immunity, and treating rheumatic conditions. researchgate.netcaldic.com Flavonoids are considered the main active ingredients in Epimedium. researchgate.netcaldic.com

Icariin is a well-known prenylated diglycoside flavonoid from Epimedium and is often considered a primary active component. examine.com However, research suggests that Icariin is not particularly stable in the human intestine and can be hydrolyzed by intestinal bacteria into metabolites, including Icaritin and this compound, which may be the actual pharmacologically active components. examine.comnih.govaging-us.com This highlights this compound's significant role as a key metabolite and active compound within the broader context of Epimedium flavonoid research.

特性

IUPAC Name |

3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHTBBOSVKORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316333 | |

| Record name | β-Anhydroicaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38226-86-7 | |

| Record name | β-Anhydroicaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38226-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Anhydroicaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Extraction, and Synthesis Methodologies

Advanced Extraction and Purification Techniques from Natural Sources

Anhydroicaritin is found in natural sources, particularly Epimedium species. biosynth.com The initial step in obtaining this compound from these plants typically involves extraction. Traditional methods often utilize organic solvents. jpionline.org However, advanced "green" extraction techniques are being explored to improve efficiency, reduce environmental impact, and minimize solvent consumption. These techniques include Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Enzyme-Assisted Extraction (EAE). chemmethod.com

Purification of this compound from crude plant extracts is crucial to obtain a high-purity compound. This often involves sophisticated strategies such as various chromatographic techniques, membrane-based purification, and adsorption-desorption procedures. chemmethod.com For instance, reversed-phase chromatography, specifically using C-18 columns, has been employed for the purification of this compound. newdrugapprovals.org

Chemical Synthesis Pathways and Derivatization Strategies

Chemical synthesis provides alternative routes to obtain this compound and its derivatives, potentially overcoming limitations associated with natural abundance and extraction yields. lvb.lt

A prominent chemical pathway for obtaining this compound involves the hydrolysis of icariin, a more abundant flavonoid glycoside found in Epimedium. francis-press.comjmb.or.kr Icariin contains sugar moieties at the C-3 and C-7 positions. jmb.or.kr Hydrolysis aims to cleave these glycosidic bonds to yield the aglycone, which can then undergo further transformation or is directly related to this compound. Acid hydrolysis is one method used for this purpose. For example, the hydrolysis of icariin using concentrated sulfuric acid in 90% ethanol at 80°C for 3 hours has been investigated to optimize the preparation process. francis-press.com While acid hydrolysis can produce this compound, it may also lead to the formation of by-products. jmb.or.kr

Derivatization strategies are employed to modify the structure of this compound, often to enhance its bioactivity or improve its properties. Mannich base derivatization is one such strategy that has been applied to this compound and its related compounds. hznu.edu.cnbjherbest.com This involves the reaction of this compound with an amine and a formaldehyde source to form a Mannich base. The synthesis of this compound and β-anhydroicaritin Mannich base derivatives has been reported, and their activities have been evaluated. francis-press.com

Hydrolysis of Icariin Glycosides to this compound

Enzymatic Synthesis Approaches and Biotransformation

Enzymatic synthesis and biotransformation offer environmentally friendly alternatives for the production of this compound and related flavonoids. lvb.ltresearcher.lifenih.gov These methods utilize specific enzymes to catalyze reactions, often with high selectivity and under milder conditions compared to chemical synthesis. chemmethod.com

Specific enzymes play crucial roles in the enzymatic synthesis and biotransformation pathways leading to this compound or its precursors. For instance, SfFPT (a prenyltransferase from Sophora flavescens), EpPF3RT, and Ep7GT (glycosyltransferases) have been utilized in the enzymatic synthesis of this compound, baohuoside, and icariin from kaempferide. lvb.ltnih.govtandfonline.com SfFPT acts as an 8-prenyltransferase, catalyzing the prenylation of flavonoids. lvb.lttandfonline.comresearchgate.net EpPF3RT and Ep7GT function as glycosyltransferases, adding sugar moieties to the flavonoid structure. lvb.ltnih.govtandfonline.com Additionally, β-glucosidase enzymes have been shown to hydrolyze icariin, contributing to the production of compounds like icaritin (this compound). jmb.or.krgoogle.com An Epimedium flavonoid-glycosidase from Aspergillus sp. y848 strain has been used to hydrolyze icariin into icaritin. jmb.or.kr Another enzyme, a regio-specific rhamnosyltransferase from Epimedium, can transfer a rhamnose moiety to this compound at the 3-OH position. wilddata.cn

Optimizing enzymatic reaction conditions is essential to achieve high conversion efficiency and yield in the biotransformation of flavonoids into this compound or related compounds. Factors such as reaction time, temperature, pH value, and the ratio of substrate to enzyme significantly impact the efficiency of enzymatic hydrolysis. nih.gov Studies have focused on optimizing these parameters using methods like orthogonal array design and central composite design (CCD). nih.gov For the enzymatic hydrolysis of icariin by an Aspergillus sp. enzyme, optimal conditions were identified, including a specific pH and temperature range. jmb.or.kr For example, reacting 2.5% icariin at 40°C and pH 5.0 for 18 hours with a crude enzyme from Aspergillus sp. y848 resulted in a high molar yield of icaritin (this compound). jmb.or.kr

Here is a table summarizing some reported enzymatic hydrolysis conditions:

| Substrate | Enzyme Source/Type | Conditions (Temperature, pH, Time) | Product(s) | Molar Yield | Reference |

| Icariin | Aspergillus sp. y848 crude enzyme | 40°C, pH 5.0, 18 h | Icaritin (this compound) | 92.5% | jmb.or.kr |

| Icariin | β-glucosidase | 40-60°C, alcohol-water, 20-30 h | Icaritin (this compound) | Up to ~55% | google.com |

| Icariin | Cellulase followed by TFA hydrolysis | 37°C (cellulase), 60°C (TFA) | Icaritin, this compound, etc. | 61.1% (Icaritin), 12.2% (this compound) | nih.gov |

| Icariin | Purified Aspergillus sp. y848 enzyme | 40°C, pH 5.0, 12 h | Icariside II, Icaritin | Not specified | jmb.or.kr |

Note: Icaritin is often referred to as this compound in the literature. jmb.or.krbjherbest.comtargetmol.com

Utilization of Specific Enzymes (e.g., SfFPT, EpPF3RT, Ep7GT)

Analytical Methodologies for Identification and Quantification in Research

The accurate identification and quantification of this compound are crucial in various research contexts, including the analysis of plant extracts, synthesized compounds, and biological samples. A range of analytical techniques, primarily spectroscopic and chromatographic methods, are employed for this purpose. These techniques enable researchers to confirm the presence and determine the concentration of this compound, often distinguishing it from closely related flavonoids.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods play a vital role in the structural elucidation and identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides detailed information about the compound's carbon-hydrogen framework and functional groups, allowing for definitive structural confirmation spectrabase.comnih.govmedchemexpress.com. Complete assignments of the 1H and 13C NMR spectra of this compound-related glycosides have been reported, aiding in the distinction of isomeric structures nih.gov.

Mass Spectrometry (MS), particularly coupled with ionization techniques like Electrospray Ionization (ESI), is widely used for the identification and structural analysis of this compound and its metabolites researchgate.netnih.gov. ESI-MS in both positive and negative ion modes has been utilized, with studies indicating higher sensitivity in the negative ion mode for this compound analysis researchgate.net. Tandem mass spectrometry (MS/MS or MSn) provides fragmentation patterns that are characteristic of this compound, aiding in its identification within complex matrices and providing insights into its structure researchgate.netnih.gov. Collision-induced dissociation (CID) fragmentation pathways have been studied, revealing different fragmentation patterns depending on the ionization mode researchgate.net. High-resolution mass spectrometry (HRESIMS) can provide accurate mass measurements, further supporting the elemental composition and identification of this compound and its derivatives tandfonline.com. GC-MS has also been reported for the analysis of this compound nih.gov.

Chromatographic Techniques (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts or biological samples. High-Performance Liquid Chromatography (HPLC) is a common method used for the analysis of this compound, often coupled with UV detection or mass spectrometry google.combjherbest.comnih.govresearchgate.net. HPLC allows for the separation of this compound from other co-occurring compounds based on their differential interactions with the stationary and mobile phases. The purity of this compound samples is frequently assessed using HPLC, with reported purities often exceeding 98% bjherbest.comamazon.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques widely applied for the qualitative and quantitative analysis of this compound researchgate.netnih.govunil.chfigshare.comdntb.gov.uaresearchgate.net. LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices like plasma and serum researchgate.netnih.govresearchgate.net. Methods utilizing HPLC-ESI-MS/MS have been established for the analysis of phenolic compounds, including this compound, in Epimedium plants researchgate.net. These methods can identify and tentatively characterize numerous compounds based on their mass spectra researchgate.net. LC-MS/MS methods have also been developed and validated for the simultaneous determination of this compound and related compounds in biological samples, demonstrating good linearity, sensitivity, and accuracy researchgate.netresearchgate.net. Multiple reaction monitoring (MRM) mode in LC-MS/MS is often employed for the sensitive and specific quantification of this compound researchgate.netresearchgate.net. Online liquid extraction coupled with HPLC-tandem mass spectrometry has also been explored for the direct chemical comparison of compounds in plant extracts, including this compound glycosides mdpi.com.

Research findings highlight the application of these techniques in various studies. For instance, HPLC has been used to identify the active ingredients in plant extracts nih.gov. LC-MS/MS has been employed to investigate the metabolic profiles of prenylflavonoids, including this compound, in rats nih.gov.

Here is an example of data that might be presented in research utilizing these techniques:

| Technique | Application | Matrix | Key Findings | Citation |

| ESI-MS | Analysis of this compound | Pure compound | Higher sensitivity observed in negative ion mode compared to positive ion mode. Different fragmentation pathways in different modes. | researchgate.net |

| HPLC-ESI-MS/MS | Analysis of phenolic compounds including this compound | Epimedium plants | Establishment of a method for identification and tentative characterization of numerous compounds. | researchgate.net |

| LC-MS/MS | Quantification of this compound and related compounds | Rat sera | Development of a sensitive and rapid method with good linearity, accuracy, and precision. | researchgate.netresearchgate.net |

| 1H and 13C NMR | Structural elucidation of this compound glycosides | Isolated compound | Complete spectral assignments aiding in the distinction of isomeric structures. | nih.gov |

Biological Activities and Preclinical Research Applications

Anti-Cancer Research

Research into the anti-cancer properties of Anhydroicaritin has explored its effects on different cancer cell lines and in in vivo models. nih.gov Studies have focused on its ability to inhibit proliferation, induce apoptosis, and suppress processes critical for tumor growth and metastasis.

Preclinical research has investigated the effects of this compound on Hepatocellular Carcinoma (HCC), a common type of liver cancer. Studies have shown that this compound can inhibit the proliferation of HCC cells and induce apoptosis. Furthermore, it has been reported to inhibit the migration and invasion of HCC cells. More comprehensive studies have confirmed that this compound inhibits proliferation, migration, and invasion, as well as colony formation and spheroidization of HCC cells.

Key aspects of cancer cell behavior, such as the ability to form colonies and spheroids (3D aggregates that mimic tumor structure), are indicative of their proliferative and self-renewal capacities. This compound has been found to inhibit both colony formation and spheroidization in HCC cells.

Here is a summary of this compound's effects observed in HCC studies:

| Observed Effect | Reference(s) |

| Inhibition of Proliferation | |

| Induction of Apoptosis | |

| Inhibition of Migration | |

| Inhibition of Invasion | |

| Inhibition of Colony Formation | |

| Inhibition of Spheroidization | |

| Suppression of Tumor Growth (in vivo) |

This compound has also been explored for its effects on Breast Cancer (BC) cells. Research in this area includes investigations into its impact on specific subtypes of breast cancer and key processes involved in metastasis.

Triple-Negative Breast Cancer (TNBC) is a challenging subtype of breast cancer to treat. Preclinical studies have indicated that this compound can inhibit the proliferation of TNBC cells and induce apoptosis. Furthermore, it has been shown to inhibit the migration and invasion of TNBC cells.

Epithelial-Mesenchymal Transition (EMT) is a biological process that plays a crucial role in cancer progression, metastasis, and drug resistance. Research suggests that this compound can inhibit EMT in breast cancer cells. This inhibition of EMT may contribute to its potential anti-metastatic effects in breast cancer.

Here is a summary of this compound's effects observed in Breast Cancer studies:

| Observed Effect | Relevant Subtype (if specified) | Reference(s) |

| Inhibition of Proliferation | TNBC | |

| Induction of Apoptosis | TNBC | |

| Inhibition of Migration | TNBC | |

| Inhibition of Invasion | TNBC | |

| Inhibition of EMT | Breast Cancer |

Anti-Triple-Negative Breast Cancer (TNBC) Effects

Ovarian Cancer Research

Studies have evaluated the cytotoxic potential of this compound and its derivatives against various human cancer cell lines, including ovarian cancer cells. nih.gov β-anhydroicaritin and its Mannich base derivatives have shown cytotoxic activity against SK-OV-3 ovarian cancer cells in in vitro studies. nih.govselleckchem.comresearchgate.net For instance, one study reported that compounds derived from β-anhydroicaritin exhibited moderate to potent cytotoxicity against SK-OV-3 cells. nih.gov

Gastric Cancer Research (Exploratory)

While research on this compound specifically in gastric cancer is noted as less explored, some studies suggest potential interactions with targets relevant to gastric cancer. scirp.org Virtual screening studies have indicated that this compound may exhibit strong interactions with UCP2, a protein overexpressed in gastric cancer and associated with poor prognosis. scirp.org This suggests a potential avenue for further investigation into this compound's therapeutic benefits in gastric cancer by targeting UCP2. scirp.org

General Antitumor Properties Across Various Cell Lines

This compound has demonstrated general antitumor properties across a range of cancer cell lines in preclinical research. biosynth.comselleckchem.commedchemexpress.com It has been investigated for its ability to induce apoptosis in certain cancer cell lines. biosynth.com Studies have shown cytotoxic effects against human cancer cell lines such as Hela (cervical carcinoma), HCC1954 (breast cancer), and SK-OV-3 (ovarian cancer). nih.govresearchgate.net For example, this compound has been found to significantly inhibit the proliferation of breast cancer cell lines, including 4T1 and MDA-MB-231 cells. frontiersin.orgnih.gov This anti-proliferative effect has been observed in MTT experiments. frontiersin.orgnih.gov Furthermore, research suggests that this compound's therapeutic targets in breast cancer may be related to the proliferation, invasion, and metastasis of these cells. frontiersin.orgnih.gov

Bone Health and Osteoporosis Research

This compound has shown promise in preclinical research for its potential benefits in bone health and in the context of osteoporosis. biosynth.comselleckchem.commedchemexpress.com It is being investigated for its potential in osteoporosis treatment. biosynth.com

Promotion of Osteoblast Activity

Research indicates that this compound can promote the proliferation and differentiation of osteoblasts, which are the bone-forming cells. biosynth.comnih.govfrontiersin.orgoup.com Studies using murine osteoblastic MC3T3-E1 cells have shown that this compound can improve cell proliferation and significantly promote differentiation by enhancing the level of alkaline phosphatase (ALP) activity. nih.gov this compound has also demonstrated the potential to stimulate the formation of mineralization nodules, suggesting it could speed up bone formation. nih.gov The presence of the prenyl group in this compound may contribute to its osteogenic activity. oup.combvsalud.org

Inhibition of Bone Resorption and Osteoclast Differentiation

This compound has been shown to inhibit bone resorption by suppressing the differentiation and activity of osteoclasts, the cells responsible for breaking down bone tissue. biosynth.commedchemexpress.comfrontiersin.orgnih.gov It can inhibit RANKL-induced osteoclastic differentiation. nih.govsigmaaldrich.com This inhibition involves decreasing the level of SREBP2 and its target genes in osteoclasts induced by RANKL. nih.gov By inhibiting osteoclast formation and bone resorption, this compound may help to prevent bone loss. biosynth.comnih.gov

Amelioration of Diabetic Osteoporosis

This compound has demonstrated potential in ameliorating diabetic osteoporosis in preclinical models. medchemexpress.comnih.govnih.gov In studies using STZ-induced diabetic mice, this compound inhibited osteoclast differentiation and rescued diabetes-induced bone loss. nih.gov It also showed effects on decreasing blood glucose levels and alleviating insulin resistance in these models. nih.gov this compound's ability to inhibit osteoclast formation is considered a mechanism by which it improves diabetes-induced bone loss. nih.gov Furthermore, this compound has been shown to ameliorate the degradation of periodontal tissue in diabetic rats. selleckchem.commedchemexpress.com

Metabolic Disorder Research

Research has indicated that this compound may exert beneficial effects in the context of metabolic disorders, particularly those related to obesity, hyperlipidemia, and insulin resistance biosynth.comchemfaces.comjci.orggenscript.com.cn.

Studies have explored the capacity of this compound to ameliorate diet-induced obesity and hyperlipidemia. Research in diet-induced obese mice demonstrated that this compound was able to reduce weight gain in a dose-dependent manner researchgate.net. It has been reported that this compound improves diet-induced obesity and hyperlipidemia by suppressing the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) chemfaces.comjci.orggenscript.com.cnresearchgate.netnih.gov. SREBPs are transcription factors that play crucial roles in regulating lipid metabolism and are implicated in the development of metabolic diseases researchgate.netnih.gov. This compound was identified as a novel inhibitor of SREBPs in a hepatocyte-based high-throughput screening researchgate.netnih.gov. Further mechanistic studies indicated that this compound blocks the binding of the SCAP/SREBPs complex via regulation of the LKB1/AMPK/mTOR pathway, leading to reduced liver cell lipid levels by preventing de novo lipogenesis researchgate.netnih.gov. In diet-induced obese mice, this compound ameliorated obesity, hyperlipidemia, and fatty accumulation in the liver researchgate.netnih.gov.

| Study Model | Observed Effect on Obesity | Observed Effect on Hyperlipidemia | Proposed Mechanism | Citation |

| Diet-induced obese mice | Ameliorated obesity, reduced weight gain (dose-dependent) | Ameliorated hyperlipidemia | Suppressing SREBPs activation via LKB1/AMPK/mTOR pathway | researchgate.netnih.gov |

| HepG2, HL-7702, human primary hepatocytes | Reduced liver cell lipid level | Not directly assessed in this context | Inhibiting SREBPs activation, preventing de novo lipogenesis | researchgate.netnih.gov |

This compound has also been investigated for its potential to alleviate insulin resistance biosynth.comchemfaces.comjci.orggenscript.com.cn. Insulin resistance is a key component of metabolic syndrome endometaboljournal.com. Research indicates that this compound alleviates insulin resistance by suppressing SREBPs activation chemfaces.comresearchgate.netnih.gov. This effect is reported to be dependent on the LKB1/AMPK/mTOR pathway researchgate.netnih.gov. In streptozotocin (STZ)-induced diabetic mice, this compound was found to decrease blood glucose levels and alleviate insulin resistance nih.gov.

| Study Model | Observed Effect on Insulin Resistance | Proposed Mechanism | Citation |

| Diet-induced obese mice | Alleviated insulin resistance | Suppressing SREBPs activation via LKB1/AMPK/mTOR pathway | researchgate.netnih.gov |

| STZ-induced diabetic mice | Alleviated insulin resistance, decreased blood glucose | Suppressing SREBPs activation (implied) | nih.gov |

Improvement of Diet-Induced Obesity and Hyperlipidemia

Neuroprotection and Neurotoxicity Research

This compound has demonstrated potential in preclinical research concerning neuroprotection and effects on neurotoxicity biosynth.comglpbio.comnih.govjmb.or.krresearchgate.net.

Several studies suggest that this compound may offer protection against beta-amyloid-induced neurotoxicity, a key feature in neurodegenerative conditions like Alzheimer's disease biosynth.comnih.govjmb.or.krresearchgate.net. Research indicates that this compound exhibits protective effects against beta-amyloid-induced neurotoxicity researchgate.netnih.gov. This protective activity has been noted in primary cultured rat neuronal cells dntb.gov.ua. Beta-amyloid plaques are a hallmark of Alzheimer's disease and are thought to contribute to neuronal damage and neuroinflammation massgeneral.orgwashu.edu.

| Study Model | Observed Effect on Beta-Amyloid-Induced Neurotoxicity | Citation |

| Primary cultured rat neuronal cells | Protection against beta-amyloid-induced neurotoxicity | researchgate.netnih.govdntb.gov.ua |

This compound has also been linked to the promotion of neuronal differentiation biosynth.comnih.govjmb.or.krresearchgate.net. Neuronal differentiation is a critical process for the development and maintenance of the nervous system numberanalytics.com. It involves the maturation of neural stem cells and progenitor cells into functional neurons numberanalytics.comstemcell.com. This compound has been reported to promote neuronal differentiation researchgate.netnih.govjmb.or.kr. This activity suggests a potential role in supporting neural tissue development or repair processes.

| Observed Effect | Context of Research | Citation |

| Promotion of neuronal differentiation | General biological activity, potential in neurodegenerative conditions | researchgate.netnih.govjmb.or.kr |

Protection Against Beta-Amyloid-Induced Neurotoxicity

Anti-inflammatory and Immunomodulatory Research

This compound exhibits anti-inflammatory and immunomodulatory properties in preclinical investigations researchgate.netglpbio.comjmb.or.krresearchgate.netmedchemexpress.comresearchgate.netdntb.gov.uarsc.org. Inflammation is a complex biological response involved in various disease states, and modulating immune responses can have therapeutic implications. This compound has been reported to possess anti-inflammatory and immunomodulatory effects biosynth.comchemfaces.comglpbio.comjmb.or.krresearchgate.netmedchemexpress.comresearchgate.netrsc.org. Studies on a related compound, 2''-hydroxy-3''-en-anhydroicaritin, isolated from Epimedium brevicornum, showed regulation of lipopolysaccharide (LPS)-induced levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in RAW 264.7 macrophages in a concentration-dependent manner nih.gov. This compound also reduced levels of iNOS and COX-2 nih.gov. Further signal transduction studies indicated that this flavone significantly inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK) nih.gov. It also inhibited p65-NF-kappaB translocation into the nucleus by I kappaB alpha degradation, suggesting that it may inhibit LPS-induced production of inflammatory cytokines by blocking NF-kappaB and MAPK signaling nih.gov. This compound itself has been shown to decrease the overproduction of NO, IL-10, TNF-α, MCP-1, and IL-6 in peritonitis mice medchemexpress.com. It also inhibited the elevation of intracellular Ca2+ and decreased iNOS protein expression medchemexpress.com. This compound has been noted to exhibit immunosuppressive effects chemfaces.com.

| Biological Activity | Observed Effects | Proposed Mechanism(s) (where studied for related compounds) | Citation |

| Anti-inflammatory | Decreased overproduction of NO, IL-10, TNF-α, MCP-1, and IL-6; inhibited intracellular Ca2+ elevation; decreased iNOS expression | Inhibition of NF-kappaB and MAPK signaling (observed for a related compound) | medchemexpress.comnih.gov |

| Immunomodulatory | Immunosuppressive effects | Not specified in search results | chemfaces.com |

Inhibition of Inflammatory Mediators (e.g., TNF-α, MMP-3, NO, IL-6, IL-10, MCP-1)

Anti-Atherosclerosis Research

Preclinical research has explored the potential of this compound in the context of atherosclerosis. This compound has been investigated for its application in preparing drugs for inhibiting macrophage iron death as a treatment for atherosclerosis. google.com Flavonoids, including this compound, are generally recognized for their potential protective effects against atherosclerosis and cardiovascular disease. nih.gov Studies on Epimedium koreanum extract and its flavonoids, such as des-O-methyl-β-anhydroicaritin, have indicated a reduction in atherosclerotic risk by suppressing the modification of human HDL. nih.govresearchgate.net

Anti-HIV/SIV Activity

This compound has demonstrated activity against Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV) in preclinical settings.

Studies have shown that this compound can significantly inhibit the replication of HIV-1 or SIVmac251 in CEM × 174 cells and PBMC cells. researchgate.netschizophrenia-info.inforesearchgate.netnih.gov

Molecular docking studies have suggested that both icariin and its metabolite this compound can potentially interact with both HIV reverse transcriptase and protease. researchgate.netschizophrenia-info.infonih.gov However, biological assays focusing on enzyme inhibition revealed that this compound could significantly inhibit only HIV reverse transcriptase, with less significant effects on protease. researchgate.netschizophrenia-info.inforesearchgate.netnih.gov An IC50 value of 21.45 μM has been reported for this compound's inhibition of HIV reverse transcriptase. researchgate.net

Data on HIV Reverse Transcriptase Inhibition by this compound:

| Compound | Target | IC50 (μM) |

| This compound | HIV Reverse Transcriptase | 21.45 |

Inhibition of Viral Replication

Antioxidant Research

This compound exhibits antioxidant properties, which contribute to its biological activities. It has shown strong activity in scavenging DPPH radical and effective inhibition against lipid peroxidation. chemfaces.comnaver.com These radical-scavenging and inhibition effects are dose-dependent. chemfaces.com this compound's antioxidant properties are also implicated in its anti-inflammatory and anti-atherosclerosis effects. nih.govresearchgate.netbiosynth.com Furthermore, this compound has been found to upregulate the expression of Glutathione peroxidase 1 (GPX1), a vital antioxidant enzyme that helps reduce damage from peroxides. nih.govresearchgate.net

Free Radical Scavenging Activities

This compound has demonstrated notable free radical scavenging capabilities in preclinical studies. Free radical scavenging is a key mechanism by which antioxidants protect the body from oxidative stress, which is implicated in various diseases. nih.gov Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging are commonly used to evaluate the antioxidant potential of compounds. nih.govresearchgate.netmdpi.com

Studies have indicated that this compound exhibits strong activity in scavenging DPPH radicals. chemfaces.combviboatparts.com This activity is often compared to that of its precursor, icariin, with some research suggesting this compound has stronger DPPH radical scavenging activity than icariin. chemfaces.combviboatparts.com The radical-scavenging effects of both compounds have been reported to be dose-dependent. chemfaces.com this compound has also shown effective inhibition against lipid peroxidation. chemfaces.com

Beyond DPPH, this compound's antioxidant activity has been investigated using other methods, including superoxide radical scavenging and total antioxidation assays. chemfaces.com The ability to scavenge various types of free radicals underscores this compound's potential as an antioxidant agent. nih.govmdpi.com

Enhancement of Glutathione Peroxidase 1 (GPX1) Expression

This compound has been shown to enhance the expression of Glutathione Peroxidase 1 (GPX1), a crucial antioxidant enzyme. frontiersin.orgresearchgate.netnih.govnih.gov GPX1 is a selenocysteine-containing enzyme that plays a vital role in defending organisms against oxidative stress by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides. frontiersin.orgscielo.br This activity helps to prevent damage to cells and tissues caused by reactive oxygen species (ROS). frontiersin.org

Molecular docking and drug affinity responsive target stability (DARTS) experiments have provided evidence supporting a direct binding interaction between this compound and GPX1. frontiersin.orgresearchgate.netnih.govnih.gov This suggests a potential mechanism by which this compound might directly influence GPX1 activity or stability, in addition to upregulating its expression.

The enhancement of GPX1 expression by this compound is considered a potential mechanism contributing to its biological effects, including its observed anti-tumor properties in certain contexts. frontiersin.orgresearchgate.netnih.govnih.gov GPX1's role in regulating the cellular redox balance is critical, and its upregulation by this compound could help mitigate oxidative damage and influence cellular processes. frontiersin.orgscielo.br

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications

Preclinical studies have indicated Anhydroicaritin's potential across various disease states, suggesting avenues for exploring novel therapeutic applications. Research has highlighted its potent inhibitory effects on the proliferation of cancer cells, including those involved in chronic myeloid leukemia (CML), breast cancer (BC), hepatocellular carcinoma (HCC), and gastric cancer. medchemexpress.comfrontiersin.orgresearchgate.netmdpi.comresearchgate.netnih.govaging-us.com this compound has been shown to induce apoptosis in CML and triple-negative breast cancer cells. medchemexpress.commdpi.com Its potential extends beyond oncology, with studies indicating activity in anti-osteoporosis, anti-inflammatory, and anti-atherosclerosis contexts. scirp.orgchemfaces.comresearchgate.net Furthermore, this compound has shown promise in improving diet-induced obesity and hyperlipidemia, alleviating insulin resistance by suppressing SREBP activation, and possessing neuroprotective effects, including potential in treating Alzheimer's disease. chemfaces.comresearchgate.netgoogle.com Future research should aim to further investigate these diverse applications, potentially identifying new therapeutic targets and disease areas where this compound could offer clinical benefit.

Development of Targeted Drug Delivery Systems for Enhanced Bioavailability

A significant challenge in the clinical translation of many natural compounds, including this compound, is often their bioavailability, solubility, and targeted delivery to specific tissues or cells. The development of advanced drug delivery systems, particularly utilizing nanotechnology, presents a critical future research direction. mdpi.comnih.govnih.govmdpi.com Targeted drug delivery systems are designed to minimize degradation and loss of the active substance, prevent harmful side effects, and increase bioavailability and potency by specifically delivering the compound to the site of action. mdpi.comnih.govnih.gov Nanoparticle-based drug delivery, including polymeric nanoparticles, solid lipid nanoparticles, and nanostructured lipid carriers, has shown promise in enhancing solubility, improving bioavailability, and enabling targeted delivery of various therapeutic agents. mdpi.com Research has already explored nano-drug delivery systems to improve the bioavailability of Icaritin (this compound) researchgate.net, and targeted co-delivery of Icaritin with other agents like doxorubicin using nanoparticles has shown improved anti-HCC effects in mouse models. researchgate.netacs.org Future efforts should focus on designing and optimizing targeted delivery systems specifically for this compound to enhance its pharmacokinetic profile, improve its accumulation in target tissues (such as tumors or bone tissue), and ultimately increase its therapeutic efficacy while reducing potential off-target effects.

Advanced In Vivo and Clinical Investigation

While preclinical in vivo studies in mouse models have provided valuable insights into this compound's efficacy in conditions like leukemia, breast cancer, and hepatocellular carcinoma, advanced in vivo studies are needed to further validate these findings and explore its effects in more complex biological systems. medchemexpress.comfrontiersin.orgresearchgate.netresearchgate.netnih.govaging-us.com This includes detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion in living organisms, as well as dose-response relationships and optimal routes of administration. Crucially, the translation of preclinical success requires rigorous clinical investigation. A clinical trial (NCT03236649) involving Icaritin for cancer is already listed, highlighting the movement towards clinical assessment. medchemexpress.com Future research must prioritize well-designed, controlled clinical trials in relevant patient populations to evaluate the safety, efficacy, optimal dosage, and potential side effects of this compound for specific indications. These trials are essential for determining its true clinical value and gaining regulatory approval.

Combinatorial Therapy Strategies with Existing Agents

Exploring the potential of this compound in combination with existing therapeutic agents represents a promising strategy to enhance treatment efficacy, overcome drug resistance, and potentially reduce the required doses of other drugs, thereby minimizing their toxicity. Preclinical studies have already demonstrated synergistic effects of Icaritin (this compound) when combined with doxorubicin and lenvatinib in hepatocellular carcinoma mouse models. researchgate.netacs.org Synergy has also been observed for Icaritin in combination with temozolomide in glioblastoma studies. frontiersin.org Furthermore, a pharmaceutical composition combining this compound with (Z)-3-(N-(3-bromo-4-fluorophenyl)-N′-hydroxyformamido)-4-(2-guanidinoethyl)amino)-1,2, 5-oxadiazole has shown a synergistic therapeutic effect in treating Alzheimer's disease in pharmacodynamic experiments. google.com The concept of combining natural products like plant flavonoids with conventional drugs is also being explored to combat challenges like antimicrobial resistance. mdpi.com Future research should systematically investigate various combination therapy strategies involving this compound and established treatments for different diseases, evaluating their synergistic or additive effects, optimal combinations, and underlying mechanisms of interaction.

Omics-Based Research for Comprehensive Mechanistic Understanding

To fully harness the therapeutic potential of this compound, a comprehensive understanding of its molecular mechanisms of action is essential. Omics-based research approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for achieving this. enago.commdpi.com Studies have already employed RNA sequencing, bioinformatics analysis, and network pharmacology to investigate this compound's mechanisms in breast cancer and hepatocellular carcinoma, identifying potential targets and pathways. frontiersin.orgresearchgate.netresearchgate.netnih.govaging-us.com For instance, omics-based research has helped reveal that this compound may exert its anti-breast cancer effects by enhancing GPX1 expression and inhibiting epithelial-mesenchymal transition (EMT). frontiersin.orgresearchgate.net In HCC, studies suggest its mechanism may involve suppressing the PI3K/AKT signaling pathway. researchgate.netaging-us.com Future research should leverage multi-omics approaches to gain a more holistic view of how this compound interacts with biological systems at a molecular level. This includes identifying a broader range of direct and indirect targets, understanding the downstream signaling cascades affected, and exploring how it influences cellular processes such as proliferation, apoptosis, migration, metabolism, and the tumor microenvironment. Such detailed mechanistic insights will be crucial for identifying biomarkers of response, predicting potential side effects, and designing more effective therapeutic strategies.

Q & A

Basic Research Questions

Q. What standardized experimental protocols are recommended for assessing Anhydroicaritin’s anti-tumor activity in vitro?

- Methodological Answer : Use a combination of assays to evaluate anti-proliferative, anti-migratory, and anti-invasive effects.

- MTT assay for cell viability.

- Colony formation assay to quantify clonogenic survival.

- Transwell migration/invasion assays with Matrigel coating.

- Validate results with Western blotting for apoptosis markers (e.g., Bax/Bcl-2) and pathway proteins (e.g., PI3K, AKT phosphorylation) .

Q. Which bioinformatics tools and databases are essential for identifying this compound’s potential therapeutic targets?

- Pipeline :

Target Prediction : Use TCMSP for compound-target interactions.

Disease Target Collection : Query GeneCards and DisGeNET with keywords like "hepatocellular carcinoma" or "liver cancer."

Network Analysis : Construct "active component-target" networks using Cytoscape and analyze centrality with CytoNCA .

PPI Networks : Utilize STRING-DB to identify hub proteins (e.g., AKT1, JUN) and validate with KEGG pathway enrichment .

Q. What molecular techniques confirm this compound’s interaction with key targets like AKT1?

- Validation Methods :

- Molecular Docking : Use AutoDock or Discovery Studio to simulate ligand-receptor binding (e.g., hydrogen bonding with AKT1 residues like ASP292) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD values).

- Co-Immunoprecipitation (Co-IP) : Verify protein-protein interactions in treated vs. untreated cells .

Advanced Research Questions

Q. How can researchers resolve contradictions when this compound’s reported mechanisms differ across studies (e.g., PI3K/AKT vs. alternative pathways)?

- Strategies :

- Orthogonal Validation : Combine RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins.

- Pathway Cross-Talk Analysis : Use KEGG Mapper to explore interactions between PI3K/AKT and other pathways (e.g., TNF or IL-17 signaling) .

- Genetic Knockdown : Apply siRNA or CRISPR-Cas9 to silence candidate targets (e.g., AKT1) and assess pathway dependency .

Q. How should a study be designed to explore this compound’s effects on non-hepatic cancers (e.g., breast or lung cancer)?

- Experimental Design :

Target Prediction : Expand bioinformatics to include disease-specific databases (e.g., COSMIC for somatic mutations).

In Vitro Models : Use cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and assess proliferation via EdU assay .

Pathway Profiling : Test pathway inhibition using phospho-specific antibodies (e.g., ERK, STAT3) and compare with HCC data .

- Multi-Omics Integration : Combine transcriptomic and metabolomic data to identify tissue-specific mechanisms .

Q. What statistical and computational approaches address heterogeneous results in this compound’s transcriptomic or proteomic datasets?

- Analytical Frameworks :

- Machine Learning : Apply LASSO regression or random forest to prioritize high-impact targets from omics data.

- Network Pharmacology : Use Cytoscape’s NetworkAnalyzer to identify critical nodes in heterogeneous datasets .

- Meta-Analysis : Aggregate data from public repositories (e.g., GEO, TCGA) to validate consistency across studies .

Methodological Considerations

Q. How can researchers optimize dose-response experiments for this compound to balance efficacy and cytotoxicity?

- Protocol :

- Dose Range Testing : Start with 0–100 μM (common range for flavonoids) and use sigmoidal curve fitting (IC50 calculation).

- Time-Course Analysis : Assess effects at 24, 48, and 72 hours to capture dynamic responses.

- Combination Studies : Test synergism with chemotherapeutics (e.g., cisplatin) via Chou-Talalay method .

Q. What are best practices for ensuring reproducibility in this compound’s in vitro studies?

- Quality Control :

- Cell Line Authentication : Use STR profiling.

- Compound Purity : Verify via HPLC (≥95% purity) and characterize with NMR or LC-MS .

- Replication : Perform experiments in triplicate across independent batches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。